molecular formula C16H12N2O5S B2654556 2-((1-(4-Hydroxyphenyl)-2,5-dioxopyrrolidin-3-yl)thio)nicotinic acid CAS No. 924873-64-3

2-((1-(4-Hydroxyphenyl)-2,5-dioxopyrrolidin-3-yl)thio)nicotinic acid

Cat. No.: B2654556
CAS No.: 924873-64-3
M. Wt: 344.34
InChI Key: YRCMLBJLMROVGF-UHFFFAOYSA-N
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Description

2-((1-(4-Hydroxyphenyl)-2,5-dioxopyrrolidin-3-yl)thio)nicotinic acid is a complex organic compound that features a unique combination of functional groups, including a hydroxyphenyl group, a dioxopyrrolidinyl group, and a thionicotinic acid moiety. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1-(4-Hydroxyphenyl)-2,5-dioxopyrrolidin-3-yl)thio)nicotinic acid typically involves multi-step organic synthesisThe reaction conditions often require the use of catalysts, such as palladium or copper, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-((1-(4-Hydroxyphenyl)-2,5-dioxopyrrolidin-3-yl)thio)nicotinic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.

    Reduction: The dioxopyrrolidinyl group can be reduced to form hydroxypyrrolidine derivatives.

    Substitution: The thionicotinic acid moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like sodium borohydride (NaBH4) for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield.

Major Products

The major products formed from these reactions include quinone derivatives, hydroxypyrrolidine derivatives, and various substituted nicotinic acid derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2-((1-(4-Hydroxyphenyl)-2,5-dioxopyrrolidin-3-yl)thio)nicotinic acid has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-((1-(4-Hydroxyphenyl)-2,5-dioxopyrrolidin-3-yl)thio)nicotinic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyphenyl group can form hydrogen bonds with active sites, while the dioxopyrrolidinyl group can interact with hydrophobic pockets. The thionicotinic acid moiety can participate in redox reactions, modulating the activity of target proteins and pathways .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

  • 2-((1-(4-Hydroxyphenyl)-2,5-dioxopyrrolidin-3-yl)thio)benzoic acid
  • 2-((1-(4-Hydroxyphenyl)-2,5-dioxopyrrolidin-3-yl)thio)pyridine
  • 2-((1-(4-Hydroxyphenyl)-2,5-dioxopyrrolidin-3-yl)thio)quinoline

Uniqueness

What sets 2-((1-(4-Hydroxyphenyl)-2,5-dioxopyrrolidin-3-yl)thio)nicotinic acid apart from similar compounds is its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the nicotinic acid moiety, in particular, enhances its potential for therapeutic applications due to its ability to interact with nicotinic receptors and other biological targets .

Properties

IUPAC Name

2-[1-(4-hydroxyphenyl)-2,5-dioxopyrrolidin-3-yl]sulfanylpyridine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N2O5S/c19-10-5-3-9(4-6-10)18-13(20)8-12(15(18)21)24-14-11(16(22)23)2-1-7-17-14/h1-7,12,19H,8H2,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRCMLBJLMROVGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(=O)N(C1=O)C2=CC=C(C=C2)O)SC3=C(C=CC=N3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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